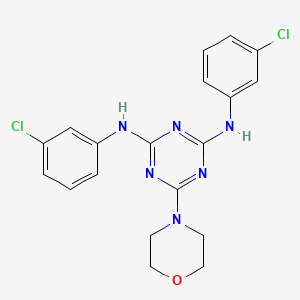
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine core is known for its versatility in chemical reactions and its ability to form various functionalized compounds. The presence of chlorophenyl and morpholino groups suggests potential for interactions with biological systems, possibly as a ligand for metal ions or as a pharmacologically active molecule.
Synthesis Analysis
The synthesis of triazine derivatives typically involves the substitution of halogenated triazines with different nucleophiles. For example, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was achieved by reacting cyanuric chloride with diethanolamine under specific conditions, including temperature control and solvent mixture optimization . Although the exact synthesis of "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" is not detailed in the provided papers, similar methodologies could be applied, using appropriate amines and base catalysts to achieve the desired substitution on the triazine ring.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a six-membered ring with three nitrogen atoms. The crystal structure of related compounds, such as 2,4-Bis(triphenylphosphanimino)tetrazolo[5,1-a][1,3,5]triazine, has been determined using X-ray structural analysis . This analysis provides insight into the arrangement of substituents around the triazine core and can help predict the molecular geometry of "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine". The presence of bulky groups such as 3-chlorophenyl and morpholino may influence the overall shape and electronic distribution of the molecule.
Chemical Reactions Analysis
Triazine derivatives are known to participate in various chemical reactions. The reactivity of the triazine ring allows for further functionalization and the formation of complexes with metals. For instance, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes have been synthesized, indicating that similar triazine derivatives can act as ligands for transition metals . The chlorophenyl groups in "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" could potentially enhance its ability to coordinate with metal ions, leading to the formation of metal complexes with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their substituents. The compound is likely to exhibit properties such as solubility in organic solvents and potential biological activity due to the presence of the morpholino group. The thermal and electrochemical properties of related compounds, such as the metal complexes of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine, have been studied, showing non-electrolytic behavior and specific redox waves in electrochemical analyses . These findings suggest that "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" could also exhibit distinct thermal stability and electrochemical properties, which would be valuable in potential applications such as materials science or pharmaceuticals.
科学的研究の応用
Supramolecular Chemistry Applications
Research demonstrates the synthesis of bistriazines, including compounds structurally related to N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, showcasing their potential in supramolecular chemistry. These compounds, developed through microwave-assisted synthesis, exhibit promising applications in constructing extended supramolecular polymers with interesting fluorescence properties by complexation with cyanuric and barbituric acid derivatives, highlighting their utility in developing new materials with specific optical characteristics (Moral et al., 2010).
Organic Light Emitting Devices (OLEDs)
In the context of OLEDs, triazine-based compounds, akin to N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, have been identified as effective electron transport materials. For instance, a specific triazine compound demonstrated significantly improved electron mobility, leading to a reduction in driving voltage and enhancement of efficiency in OLEDs compared to traditional materials. This research points to the potential of triazine derivatives in creating more energy-efficient and high-performance OLEDs (Klenkler et al., 2008).
Polymer Science
The synthesis and characterization of polyamides containing s-triazine rings and fluorene "cardo" groups, involving compounds structurally similar to N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, reveal their potential in polymer science. These polyamides exhibit solubility in polar solvents and the ability to form transparent, tough, and flexible films, indicating their applicability in creating high-performance materials with desirable physical and chemical properties (Sagar et al., 2001).
特性
IUPAC Name |
2-N,4-N-bis(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGNNPGGNJXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


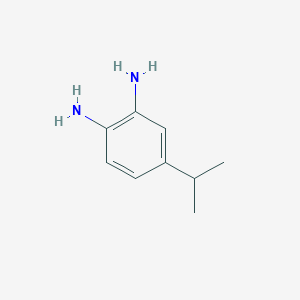
![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)
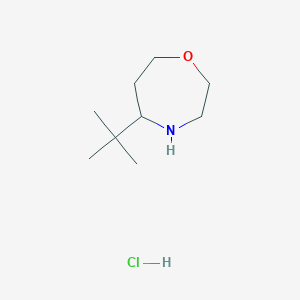
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)
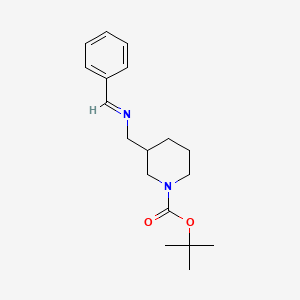
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)
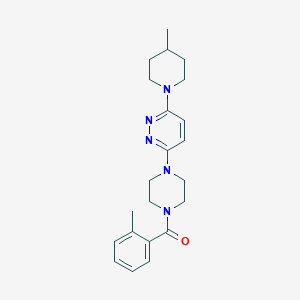
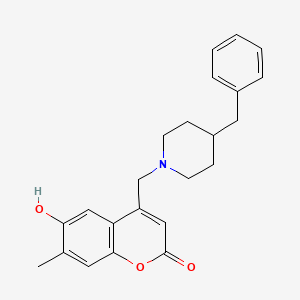
![methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2515778.png)